REACTION_CXSMILES
|
[F:1][C:2]1[C:15]([OH:16])=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][C:8]([F:18])=[C:9]([OH:17])[CH:10]=3)[C:5](=[O:19])[C:4]=2[CH:3]=1.[H-].[Na+].[CH3:22][O:23][CH2:24][CH2:25][O:26][CH2:27]Cl>C1COCC1>[F:1][C:2]1[C:15]([O:16][CH2:22][O:23][CH2:24][CH2:25][O:26][CH3:27])=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][C:8]([F:18])=[C:9]([O:17][CH2:22][O:23][CH2:24][CH2:25][O:26][CH3:27])[CH:10]=3)[C:5](=[O:19])[C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
8
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=2C(C3=CC(=C(C=C3OC2C=C1O)O)F)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for an additional 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 1M citric acid (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2/hexane/EtOAc=1:1:0.4
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C(C3=CC(=C(C=C3OC2C=C1OCOCCOC)OCOCCOC)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |